1-Butylimidazole

描述

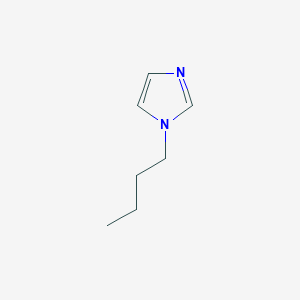

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-butylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-2-3-5-9-6-4-8-7-9/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMFEZDRQOJKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Record name | N,N-BUTYL IMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073976 | |

| Record name | 1-Butylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-butyl imidazole appears as a colorless to light yellow colored liquid. Insoluble in water and more dense than water. Hence sinks in water. Contact may irritate skin, eyes or mucous membranes. Toxic by ingestion, inhalation or skin absorption., Colorless to light yellow liquid; [CAMEO] Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | N,N-BUTYL IMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19343 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4316-42-1 | |

| Record name | N,N-BUTYL IMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N-Butylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4316-42-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7JXC99E8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of 1-Butylimidazole: A Technical Guide for Solvent Selection

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physicochemical properties of 1-butylimidazole, a key building block in the synthesis of ionic liquids and other functional materials. Understanding these properties is critical for its effective use as a solvent and for the rational design of new materials in pharmaceutical and chemical research.

Core Physicochemical Data

The selection of an appropriate solvent is a pivotal step in chemical synthesis and formulation. The following table summarizes the key physicochemical properties of this compound to aid in this selection process.

| Property | Value | Units | Conditions |

| Molecular Formula | C₇H₁₂N₂ | - | - |

| Molecular Weight | 124.18 | g/mol | - |

| Appearance | Colorless to light yellow liquid | - | Ambient |

| Density | 0.945 | g/mL | 25 °C |

| Boiling Point | 235 | °C | 760 mmHg |

| 114-116 | °C | 12 mmHg | |

| Melting Point | 72 | °C | - |

| Refractive Index | 1.480 | n20/D | 20 °C |

| Flash Point | 145 | °C | - |

| Solubility | Soluble in water, ethanol, acetone, chloroform, methanol.[1][2][3] Insoluble in water (contradictory reports exist).[4][5] | - | - |

| pKa | 7.09 ± 0.10 (Predicted) | - | - |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is essential for the reliable application of this compound. The following are detailed methodologies for key experiments.

Density Determination

The density of a liquid can be determined using the gravimetric buoyancy method, which is based on Archimedes' principle.[6]

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

Thermometer

-

Reference body of known volume (e.g., glass sinker)[6]

Procedure:

-

Measure the mass of the empty, clean, and dry graduated cylinder or pycnometer.

-

Add a known volume of this compound to the graduated cylinder or fill the pycnometer to its calibrated mark.

-

Measure the mass of the container with the liquid.

-

Record the temperature of the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.[7]

-

For higher accuracy using the buoyancy method, a sinker of known volume is weighed in air and then submerged in the liquid. The density is calculated from the difference in mass.[6]

Boiling Point Determination

The boiling point can be determined by distillation or the Thiele tube method.[8][9] The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.[8][10]

Apparatus:

-

Distillation flask or small test tube

-

Condenser (for distillation)

-

Thermometer

-

Heating mantle or oil bath

-

Thiele tube and capillary tube (for Thiele tube method)[9]

-

Boiling chips

Procedure (Thiele Tube Method):

-

Place a small amount of this compound into a small test tube.

-

Invert a sealed capillary tube into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer.

-

Place the assembly in a Thiele tube filled with a suitable heating oil.[9][10]

-

Heat the side arm of the Thiele tube gently.

-

Observe a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is the boiling point.[9][11]

Melting Point Determination

The melting point is the temperature at which a substance changes from a solid to a liquid. For pure compounds, this occurs over a narrow range.[12]

Apparatus:

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

Procedure:

-

Ensure the this compound sample is solidified (if necessary, by cooling).

-

Pack a small amount of the powdered solid into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample slowly.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Viscosity Measurement

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter for solvent applications. For ionic liquids, viscosity can be measured using rotational viscometers or vibrating wire viscometers.[13][14]

Apparatus:

-

Rotational viscometer (e.g., Brookfield type) or a vibrating wire viscometer

-

Temperature-controlled sample holder

Procedure (Rotational Viscometer):

-

Place a known volume of this compound into the sample cup.

-

Equilibrate the sample to the desired temperature.

-

Select an appropriate spindle and rotational speed.

-

Immerse the spindle in the liquid to the marked level.

-

Start the viscometer and allow the reading to stabilize.

-

Record the viscosity value from the instrument display. The ASTM D2196-2015 standard can be followed for detailed guidance.[13]

Surface Tension Measurement

Surface tension can be determined using methods such as the Du Noüy ring, Wilhelmy plate, or the pendant drop method.[12][15]

Apparatus:

-

Tensiometer (with Du Noüy ring or Wilhelmy plate attachment) or a goniometer/tensiometer for pendant drop analysis

-

Temperature-controlled stage

Procedure (Pendant Drop Method):

-

A drop of this compound is formed at the tip of a needle within a sealed, temperature-controlled cuvette.[12]

-

A camera captures the profile of the pendant drop.

-

Image analysis software fits the drop shape to the Young-Laplace equation to calculate the surface tension.

-

This method is particularly useful for measuring dynamic surface tension as a function of time.[12]

Refractive Index Measurement

The refractive index is a fundamental property related to the composition and purity of a substance. It is measured using a refractometer.[16]

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath

-

Light source (typically sodium D-line, 589 nm)

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Place a few drops of this compound onto the prism of the refractometer.

-

Close the prism and allow the sample to reach thermal equilibrium (typically 20 °C).[1]

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale or digital display.

Solubility Determination

The solubility of this compound in various solvents is determined by the equilibrium saturation method.

Apparatus:

-

Vials or test tubes with closures

-

Shaker or magnetic stirrer

-

Temperature-controlled bath or incubator

-

Analytical technique for concentration measurement (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and place it in a temperature-controlled shaker or stirrer.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

Allow any undissolved material to settle.

-

Carefully extract a known volume of the supernatant (the saturated solution).

-

Determine the concentration of this compound in the supernatant using a suitable analytical method. For qualitative assessment, observe if a homogeneous solution is formed after vigorous shaking of a small amount of solute in the solvent.[17]

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a solvent, considering the physicochemical properties of this compound.

Caption: Logical workflow for solvent selection using this compound.

Safety and Handling

This compound is classified as a hazardous substance. It may be fatal if swallowed, in contact with skin, or if inhaled.[18] It causes skin irritation and serious eye damage. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[18] In case of fire, use dry chemical, carbon dioxide, or water spray for small fires, and water spray, fog, or regular foam for large fires.[18] Containers may explode when heated.[18]

References

- 1. store.astm.org [store.astm.org]

- 2. This compound | 4316-42-1 [chemicalbook.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. Butylimidazole | C7H12N2 | CID 61347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 7. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. brighton-science.com [brighton-science.com]

- 16. mt.com [mt.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound(4316-42-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Reactivity of 1-Butylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylimidazole is an organic heterocyclic compound that has garnered significant interest in various scientific fields, including materials science, catalysis, and pharmaceutical development.[1][2] Structurally, it is characterized by an imidazole ring where a butyl group is attached to one of the nitrogen atoms. This substitution imparts specific physicochemical properties that make it a versatile precursor, most notably in the synthesis of ionic liquids.[3] Its role as a key building block for a wide array of functional molecules underscores the importance of a thorough understanding of its molecular characteristics and reactivity. This guide provides a comprehensive overview of this compound, focusing on its molecular structure, reactivity, and the experimental protocols relevant to its synthesis and derivatization.

Molecular Structure and Physicochemical Properties

This compound (C7H12N2) is a colorless to pale yellow liquid at room temperature with a mild, amine-like odor.[1] It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane.[1] The molecular structure consists of a five-membered aromatic imidazole ring attached to a butyl chain at the N1 position. This combination of a polar heterocyclic head and a nonpolar alkyl tail results in its amphiphilic character.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C7H12N2 | [4][5] |

| Molecular Weight | 124.18 g/mol | [4][5] |

| Density | 0.945 g/mL at 25°C | [4][6][7] |

| Boiling Point | 114-116°C at 12 mmHg | [4][6][7] |

| Flash Point | 113°C (>230°F) | [4][7] |

| Refractive Index | n20/D 1.480 | [4][7] |

| Water Solubility | Insoluble | [1] |

| Vapor Pressure | 0.0465 mmHg at 25°C | [4] |

| pKa | 7.09 ± 0.10 (Predicted) | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral features.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not explicitly found in search results |

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 2800-3200 | Alkyl and imidazole ring C-H stretch |

| 1080-1600 | Imidazole ring C-H stretch |

| 590-690 | Imidazole ring bending |

Mass Spectrometry Data

| m/z | Interpretation |

| 124 | Molecular Ion [M]⁺ |

| Other fragmentation data not explicitly detailed in search results |

Reactivity and Reaction Mechanisms

The reactivity of this compound is primarily centered around the nucleophilic character of the N3 nitrogen of the imidazole ring and the potential for substitution reactions involving the butyl group.

N-Alkylation of Imidazole: Synthesis of this compound

The most common method for synthesizing this compound is the N-alkylation of imidazole with a butylating agent, such as 1-bromobutane or 1-chlorobutane.[1] This reaction typically proceeds via an SN2 mechanism in the presence of a base. The base deprotonates the imidazole, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the butyl halide.

Quaternization: Formation of Imidazolium Salts (Ionic Liquids)

A key reaction of this compound is its quaternization, where the N3 nitrogen acts as a nucleophile, attacking an alkyl halide or another electrophile. This reaction forms a 1-butyl-3-alkylimidazolium salt, which is the cationic component of many common ionic liquids.[3] The properties of the resulting ionic liquid can be tuned by varying the alkyl group (R') and the counter-anion (X⁻).

Experimental Protocols

Detailed experimental procedures are essential for the reproducible synthesis and application of this compound and its derivatives.

Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])

This protocol describes the synthesis of a common ionic liquid precursor from this compound. A similar procedure can be followed for the synthesis of this compound by starting with imidazole and 1-chlorobutane.

Materials:

-

1-methylimidazole

-

1-chlorobutane

-

Ethyl acetate

-

Acetonitrile (optional, as solvent)

Procedure:

-

Heat the reaction mixture to 60-75°C under reflux for 48-72 hours.[8] The reaction progress can be monitored by the formation of two distinct phases.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the product twice with ethyl acetate to remove any unreacted starting materials.[8]

-

Remove the remaining ethyl acetate under vacuum at approximately 60°C for 2 hours.[8]

-

The resulting product is 1-butyl-3-methylimidazolium chloride, which can be further purified if necessary.

Applications in Research and Drug Development

The unique properties of this compound and its derivatives have led to their application in several areas of research and development.

-

Ionic Liquids: As a precursor to a wide range of imidazolium-based ionic liquids, this compound is fundamental to the development of "green" solvents for organic synthesis, electrochemistry, and materials science.[3]

-

Catalysis: Imidazolium salts derived from this compound can be used to form N-heterocyclic carbenes (NHCs), which are powerful organocatalysts and ligands for transition metal catalysis.

-

Pharmaceutical and Agrochemical Synthesis: The imidazole scaffold is a common motif in many biologically active molecules. This compound serves as a key intermediate in the synthesis of certain antifungal agents, herbicides, and other pharmaceuticals.

-

Drug Delivery and Biological Activity: Research has explored the potential of this compound-derived ionic liquids as antibacterial, antifungal, and anticancer agents.[3] Their tunable nature allows for the design of task-specific ionic liquids with desired biological activities.

Conclusion

This compound is a versatile and valuable chemical building block with a well-defined molecular structure and predictable reactivity. Its primary role as a precursor to imidazolium-based ionic liquids has positioned it at the forefront of advancements in green chemistry and materials science. A thorough understanding of its synthesis, properties, and reactions, as outlined in this guide, is crucial for researchers and scientists aiming to harness its potential in a variety of applications, from catalysis to drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound (CAS 4316-42-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound-derived ionic liquids: synthesis, characterisation and evaluation of their antibacterial, antifungal and anticancer activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. This compound [chembk.com]

- 5. This compound [webbook.nist.gov]

- 6. imdpharm.com [imdpharm.com]

- 7. This compound [chongkai.com]

- 8. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Solubility of 1-Butylimidazole in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-butylimidazole, a key building block in the synthesis of ionic liquids and active pharmaceutical ingredients. Understanding its solubility profile in various organic solvents is critical for its application in chemical synthesis, purification, and formulation development. This document summarizes the available qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Topic: Solubility Profile of this compound

This compound is a colorless to pale yellow liquid at room temperature. Its molecular structure, featuring a polar imidazole ring and a nonpolar butyl chain, results in a versatile solubility profile. It is generally soluble in a range of common organic solvents.

Quantitative Solubility Data

Despite a thorough review of scientific literature and chemical databases, precise quantitative solubility data (e.g., g/100 mL or molarity) for this compound in common organic solvents remains largely unpublished. However, qualitative assessments from various sources provide a consistent picture of its solubility. The following table summarizes the available qualitative solubility information.

| Solvent | Chemical Formula | Polarity | Qualitative Solubility of this compound |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[1] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble[1] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[1][2][3][4][5] |

| Methanol | CH₃OH | Polar Protic | Soluble[1][2][3][4][5] |

| Water | H₂O | Polar Protic | Conflicting Information |

Note on Water Solubility: There are conflicting reports regarding the solubility of this compound in water. Some sources indicate that it is soluble[6], while others state it is insoluble[1][3][7]. This discrepancy may be due to factors such as the temperature at which solubility was assessed, the purity of the compound, or the criteria used to define "soluble" versus "insoluble." Further experimental verification is required to definitively determine its aqueous solubility. One safety data sheet indicates it will likely be mobile in the environment due to its water solubility[8].

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, standardized experimental protocols are necessary. The following sections detail methodologies that can be employed by researchers.

Method 1: Gravimetric Determination of Solubility

This classic and straightforward method is suitable for determining the solubility of a liquid solute in a liquid solvent when the solute is non-volatile.

Principle: A saturated solution of this compound in the solvent of interest is prepared. A known volume or mass of the saturated solution is then taken, and the solvent is evaporated, leaving behind the this compound. The mass of the remaining solute allows for the calculation of solubility.

Apparatus and Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Beakers or vials with secure caps

-

Analytical balance

-

Shaking incubator or magnetic stirrer with a temperature-controlled plate

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a temperature-controlled magnetic stirrer is recommended.

-

-

Separation of Saturated Solution:

-

Allow the mixture to settle, letting any undissolved this compound separate.

-

Carefully withdraw a precise volume of the supernatant (the saturated solution) using a pipette, ensuring no undissolved droplets are transferred. Filtration through a syringe filter compatible with the solvent may be necessary.

-

-

Solvent Evaporation:

-

Transfer the known volume of the saturated solution to a pre-weighed evaporating dish or vial.

-

Gently evaporate the solvent under a fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of inert gas may be used.

-

-

Mass Determination:

-

Once the solvent has completely evaporated, dry the remaining this compound to a constant weight in an oven at a temperature below its boiling point or in a vacuum desiccator.

-

Weigh the dish or vial containing the dried this compound.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.

-

Solubility can be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

-

Method 2: UV-Visible Spectrophotometry for Solubility Determination

This method is applicable if this compound exhibits a distinct UV-Vis absorption spectrum in the chosen solvent and the solvent itself is transparent in that wavelength range.

Principle: A calibration curve of absorbance versus known concentrations of this compound in the solvent is first established. The concentration of a saturated solution is then determined by measuring its absorbance and comparing it to the calibration curve.

Apparatus and Materials:

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes

-

This compound (high purity)

-

Selected organic solvent (spectroscopic grade)

-

Volumetric flasks and pipettes for preparing standard solutions

-

Shaking incubator or magnetic stirrer

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in the chosen solvent with a precisely known concentration.

-

Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

-

-

Preparation and Measurement of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

-

The saturated solution will likely need to be diluted to bring its absorbance within the linear range of the calibration curve. Perform a precise dilution with a known dilution factor.

-

Measure the absorbance of the diluted saturated solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

References

- 1. Page loading... [guidechem.com]

- 2. This compound [chembk.com]

- 3. This compound | 4316-42-1 [chemicalbook.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. This compound | 4316-42-1 [chemicalbook.com]

- 6. This compound(4316-42-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Butylimidazole | C7H12N2 | CID 61347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

In-Depth Technical Guide: Thermal Stability and Decomposition of 1-Butylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butylimidazole is a key heterocyclic compound utilized as a precursor in the synthesis of ionic liquids, pharmaceuticals, and other specialty chemicals. A thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring safe handling, optimizing reaction conditions, and predicting the shelf-life of related products. This technical guide provides a comprehensive overview of the thermal properties of this compound, detailing its decomposition temperature as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This document also outlines the experimental protocols for these analytical techniques and discusses the potential decomposition pathways of 1-alkylimidazoles.

Thermal Stability and Decomposition Temperature

The thermal stability of this compound is a critical parameter for its application in various chemical processes, many of which are conducted at elevated temperatures. The primary techniques used to evaluate this property are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

While specific TGA and DSC data for pure this compound is not extensively reported in publicly available literature, its thermal behavior can be inferred from studies on the decomposition of 1-butyl-3-methylimidazolium-based ionic liquids, where this compound is a known degradation product. These studies indicate that this compound is a relatively volatile compound.

General studies on 1-alkylimidazoles suggest that their thermal stability is influenced by the length of the alkyl chain. The decomposition of imidazolium-based ionic liquids, which often yields 1-alkylimidazoles, typically occurs at temperatures above 200°C.[1]

Table 1: Summary of Thermal Properties of this compound and Related Compounds

| Property | Value | Method/Source |

| Boiling Point | 114-116 °C @ 12 mmHg | Chemical Supplier Data |

| Flash Point | 113 °C | Chemical Supplier Data |

| Decomposition Onset (as part of [Bmim]Cl decomposition) | Detected in the range of 240-320 °C | TGA-MS of [Bmim]Cl |

Note: The decomposition onset temperature for pure this compound may differ from the temperature at which it is detected as a decomposition product of other compounds.

Experimental Protocols

Accurate determination of the thermal stability of this compound requires standardized experimental procedures. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to liquid samples like this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the temperature at which the material begins to decompose.

Objective: To determine the onset and peak decomposition temperatures of this compound.

Instrumentation: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).

Experimental Parameters:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is carefully weighed into a suitable crucible (e.g., alumina or platinum).[2] To accommodate the volatility of the liquid, a hermetically sealed pan with a pinhole in the lid is recommended to maintain a quasi-equilibrium state and prevent premature evaporation.[3][4]

-

Crucible Type: 70 µL alumina crucibles are commonly used. For volatile liquids, specialized crucibles with a pinhole lid are essential.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Heating Program: A linear heating rate, typically 10 °C/min, is applied. The temperature range should be sufficient to cover the entire decomposition process, for instance, from ambient temperature to 600 °C.

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset decomposition temperature is determined from the intersection of the baseline with the tangent of the decomposition step. The peak decomposition temperature is identified from the corresponding Differential Thermogravimetry (DTG) curve, which represents the first derivative of the TGA curve.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To identify the temperatures of thermal transitions and to characterize the enthalpy changes associated with the decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. For volatile liquids, it is crucial to use pans that can withstand the vapor pressure generated upon heating. A pinhole in the lid can also be used to control the release of volatile products.[3][4]

-

Reference: An empty, hermetically sealed aluminum pan is used as a reference.

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.

-

Heating Program: A linear heating rate, typically 10 °C/min, is applied over a temperature range relevant to the expected thermal events.

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic and exothermic peaks indicate thermal events. The onset temperature, peak temperature, and enthalpy of these transitions can be calculated from the thermogram.

Decomposition Pathway

The primary decomposition is likely to involve the cleavage of the N-alkyl bond and fragmentation of the imidazole ring. The butyl group can be eliminated as butene or butane. Subsequent reactions can lead to the formation of smaller volatile molecules. The imidazole ring itself is relatively stable but can undergo fragmentation at higher temperatures.

Below is a logical workflow for the experimental determination of the thermal stability and decomposition of this compound.

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

This technical guide has synthesized the available information on the thermal stability and decomposition of this compound. While direct and comprehensive TGA/DSC data for the pure compound remains an area for further investigation, the provided experimental protocols offer a robust framework for researchers to conduct these analyses. The understanding of its thermal behavior is essential for its safe and effective use in scientific research and industrial applications. The proposed experimental workflow provides a clear path for determining the critical thermal parameters of this compound. Further studies, particularly those employing TGA coupled with mass spectrometry (TGA-MS), would be invaluable in elucidating the precise decomposition mechanism and identifying the resulting degradation products.

References

1-Butylimidazole as a Precursor for N-Heterocyclic Carbene (NHC) Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-butylimidazole as a versatile precursor for the synthesis of N-heterocyclic carbene (NHC) ligands and their subsequent metal complexes, which are highly valuable in catalytic applications, particularly in the pharmaceutical and fine chemical industries. This document details the synthesis of this compound and its derivatives, the formation of NHC-metal complexes, and their catalytic performance, with a focus on palladium-catalyzed cross-coupling reactions.

Introduction to this compound and N-Heterocyclic Carbenes

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide range of chemical entities.[1] Its primary application in modern catalysis is as a precursor to 1-butyl-substituted imidazolium salts, which are the direct precursors to N-heterocyclic carbenes.[1] NHCs are a class of persistent carbenes that have gained prominence as ligands in organometallic chemistry due to their strong σ-donating properties, which lead to the formation of stable metal complexes.[2] These NHC-metal complexes, particularly those of palladium, have demonstrated exceptional activity and stability as catalysts in a variety of carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental in drug discovery and development.[3][4] The butyl group on the imidazole nitrogen allows for tuning of the steric and electronic properties of the resulting NHC ligand, influencing the solubility, stability, and catalytic activity of the corresponding metal complex.

Synthesis of this compound and its Imidazolium Salt Precursors

The journey from simple starting materials to catalytically active NHC-metal complexes begins with the synthesis of this compound, followed by its quaternization to form imidazolium salts.

Synthesis of this compound

This compound is typically synthesized via the N-alkylation of imidazole with a butyl halide, such as 1-bromobutane or 1-chlorobutane, in the presence of a base.[1][5]

Experimental Protocol: Synthesis of 1-n-Butylimidazole [6]

-

Materials:

-

Imidazole (13.6 g, 0.2 mole)

-

1-Bromobutane (27.4 ml, 0.255 mole)

-

Methanol (30 ml)

-

10M Sodium hydroxide solution (30 ml)

-

Chloroform

-

Magnesium sulfate

-

-

Procedure:

-

A solution of imidazole in a mixture of methanol and 10M sodium hydroxide solution is prepared in a reaction vessel equipped with a stirrer.

-

1-Bromobutane is added dropwise to the stirred solution while maintaining the temperature between 30°C and 40°C.

-

After the addition is complete, the reaction mixture is stirred and refluxed for 12 hours.

-

The solvent is then removed by evaporation under reduced pressure.

-

The residue is extracted twice with chloroform.

-

The combined chloroform extracts are dried over magnesium sulfate and then concentrated under reduced pressure.

-

The resulting yellow oil is purified by distillation to yield 1-n-butylimidazole as a colorless oil.

-

-

Quantitative Data:

Synthesis of 1-Butyl-3-methylimidazolium Salts

The quaternization of this compound with an alkylating agent, most commonly a methyl halide, yields a 1-butyl-3-methylimidazolium salt. The counter-anion can be easily exchanged, allowing for the synthesis of a variety of salts with different properties.[7][8]

Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl) [9]

-

Materials:

-

This compound

-

Methyl chloride

-

Acetonitrile (solvent)

-

-

Procedure:

-

This compound is dissolved in acetonitrile in a pressure reactor.

-

The reactor is charged with methyl chloride.

-

The mixture is heated and stirred for a specified period.

-

After the reaction, the excess methyl chloride and solvent are removed under reduced pressure to yield [BMIM]Cl.

-

-

Quantitative Data for [BMIM]Cl Synthesis:

| Alkylating Agent | Solvent | Temperature | Time | Yield | Reference |

| 1-Chlorobutane | Acetonitrile | 75-80°C | 48 h | 89% | [10] |

Experimental Protocol: Anion Exchange for the Synthesis of [BMIM]BF₄ and [BMIM]PF₆ [10]

-

Materials:

-

1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)

-

Potassium tetrafluoroborate (KBF₄) or Potassium hexafluorophosphate (KPF₆)

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

-

Procedure for [BMIM]BF₄:

-

[BMIM]Cl and KBF₄ are dissolved in distilled water and stirred at room temperature for 2 hours.

-

The water is removed under reduced pressure.

-

Dichloromethane and anhydrous magnesium sulfate are added to the remaining suspension.

-

After stirring, the mixture is filtered, and the solvent is removed under reduced pressure to afford [BMIM]BF₄.

-

-

Procedure for [BMIM]PF₆:

-

[BMIM]Cl and KPF₆ are dissolved in distilled water and stirred at room temperature for 2 hours, resulting in a two-phase system.

-

The organic phase is separated, washed with water, and dried under reduced pressure.

-

Dichloromethane and anhydrous magnesium sulfate are added, the mixture is filtered, and the solvent is removed to yield [BMIM]PF₆.

-

-

Quantitative Data for Anion Exchange:

| Target Salt | Anion Source | Yield | Reference |

| [BMIM]BF₄ | KBF₄ | 91% | [10] |

| [BMIM]PF₆ | KPF₆ | 81% | [10] |

Generation of N-Heterocyclic Carbenes and Synthesis of NHC-Palladium Complexes

The imidazolium salts serve as stable precursors to the highly reactive NHCs, which are typically generated in situ for the synthesis of their metal complexes.

Deprotonation of Imidazolium Salts to Form NHCs

The C2 proton of the imidazolium ring is acidic and can be removed by a strong base to generate the free NHC. This deprotonation is the key step in accessing the carbene ligand.[11]

Experimental Protocol: General Procedure for the Deprotonation of a 1-Butyl-3-methylimidazolium Salt [11][12]

-

Materials:

-

1-Butyl-3-methylimidazolium salt (e.g., [BMIM]Cl)

-

Strong base (e.g., Potassium hexamethyldisilazide (KHMDS) or Sodium Hydride)

-

Anhydrous solvent (e.g., THF or DMF)

-

-

Procedure (using KHMDS in THF):

-

Under an inert atmosphere (e.g., argon or nitrogen), the imidazolium salt is dissolved or suspended in anhydrous THF in a Schlenk flask.

-

The mixture is cooled to a low temperature (e.g., 0 °C or -78 °C).

-

A solution of KHMDS in THF is added slowly with vigorous stirring.

-

The reaction is allowed to stir at low temperature for 1-2 hours before warming to room temperature.

-

The completion of the reaction can be monitored by ¹H NMR spectroscopy by the disappearance of the C2-H proton signal.

-

The resulting solution of the free NHC can be used directly in the next step.

-

Synthesis of NHC-Palladium Complexes

The generated NHC can readily react with a suitable palladium precursor to form a stable NHC-palladium complex. A common method involves the in-situ generation of the NHC in the presence of a palladium salt.

Experimental Protocol: Synthesis of a PEPPSI-type Palladium-NHC Complex

-

Materials:

-

1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)

-

Palladium(II) chloride (PdCl₂)

-

Potassium carbonate (K₂CO₃)

-

Pyridine

-

Dichloromethane (DCM)

-

Pentane or Hexane

-

-

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, [BMIM]Cl, PdCl₂, and K₂CO₃ are combined.

-

Anhydrous pyridine is added as the solvent.

-

The reaction mixture is stirred vigorously at 80 °C for 16 hours.

-

After cooling, the pyridine is removed under reduced pressure.

-

The solid residue is dissolved in DCM and filtered through Celite to remove inorganic salts.

-

The filtrate is concentrated, and the product is precipitated by the addition of cold pentane or hexane.

-

The solid is collected by filtration, washed with pentane or hexane, and dried under vacuum to afford the trans-[Pd(NHC)Cl₂(Pyridine)] complex.

-

-

Quantitative Data:

| Imidazolium Salt | Palladium Source | Base | Solvent | Temperature | Time | Yield | Reference |

| IMes·HCl | PdCl₂ | K₂CO₃ | Pyridine | 80 °C | 16 h | High |

Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathways and experimental workflows described in this guide.

Catalytic Applications of NHC-Palladium Complexes Derived from this compound

NHC-palladium complexes derived from this compound are highly effective catalysts for a range of cross-coupling reactions. Their performance is often superior to traditional phosphine-based catalysts in terms of activity, stability, and functional group tolerance.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds. NHC-Pd complexes catalyze the coupling of aryl halides with arylboronic acids.

-

General Reaction Scheme: Ar-X + Ar'-B(OH)₂ --[Pd-NHC catalyst, Base]--> Ar-Ar'

Studies have shown that NHC-Pd complexes can achieve high turnover numbers (TONs) and turnover frequencies (TOFs) in these reactions, indicating high catalyst efficiency. The steric and electronic properties of the NHC ligand, influenced by the N-substituents, play a crucial role in the catalytic outcome.

Table 1: Representative Catalytic Performance in Suzuki-Miyaura Coupling

| Catalyst Precursor | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |

| [Pd(IPr)(allyl)Cl] | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | THF/MeOH | RT | 6 | >80 | - | - | |

| [Pd(IMes)(allyl)Cl] | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | THF/MeOH | RT | 6 | ~40 | - | - | |

| NHC-Pd(II)-Im complex | Aryl Chlorides | Phenylboronic acid | t-BuOK | Water | 80 | 12-24 | up to 95 | - | - | |

| Palladacycle | Aryl Iodides | Arylboronic acids | K₂CO₃ | Anisole | - | - | High | 10⁶ - 10⁷ | 10⁵ - 10⁶ |

Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Direct comparison is challenging due to varying reaction conditions.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a powerful method for the arylation of alkenes. NHC-Pd complexes have been shown to be robust catalysts for this transformation, even with challenging aryl chloride substrates.

-

General Reaction Scheme: Ar-X + R-CH=CH₂ --[Pd-NHC catalyst, Base]--> Ar-CH=CH-R

The choice of the NHC ligand can significantly impact the catalyst's activity and selectivity.

Table 2: Representative Catalytic Performance in the Heck-Mizoroki Reaction

| Catalyst | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| NHC-Pd(II)-Im complex | Aryl Chlorides | Styrenes | Cs₂CO₃ | TBAB | 140 | 12 | Good to Excellent | [10] |

| Pd-NHC complexes | Aryl Bromides | n-Butyl acrylate | - | - | - | - | Good to Excellent | [1] |

| N-H NHC-Pd complex | Bromobenzene | 4-Penten-1-ol | Cs₂CO₃/NaOAc | Toluene | 80 | 18 | Good conversion | [1] |

Conclusion

This compound is a readily accessible and versatile precursor for the synthesis of a wide array of N-heterocyclic carbene ligands. The resulting NHC-metal complexes, particularly those of palladium, exhibit remarkable catalytic activity in fundamentally important organic transformations. The ability to systematically modify the structure of the NHC ligand by varying the substituents on the imidazole ring provides a powerful tool for tuning the catalyst's performance to meet the specific demands of a given chemical reaction. This makes this compound-derived NHC ligands and their metal complexes invaluable assets in the fields of chemical research, drug discovery, and process development. The detailed protocols and compiled data in this guide are intended to facilitate further research and application of these powerful catalytic systems.

References

- 1. Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 3. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency [organic-chemistry.org]

- 12. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Risks: A Technical Guide to the Safe Handling of 1-Butylimidazole in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive health and safety information for the laboratory use of 1-Butylimidazole (CAS No. 4316-42-1). By outlining the toxicological profile, physical and chemical hazards, and proper handling procedures, this document aims to equip researchers, scientists, and drug development professionals with the knowledge necessary to mitigate risks and ensure a safe working environment. The following sections detail the potential hazards, recommended safety protocols, and emergency procedures associated with this compound.

Physicochemical and Toxicological Profile

This compound is a colorless to light yellow liquid with a mild, amine-like odor.[1] It is soluble in organic solvents such as ethanol, acetone, and dichloromethane.[1] While it exhibits moderate thermal stability under normal conditions, it is a combustible material that may burn but does not ignite readily.[1][2] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂ | [3][4][5] |

| Molecular Weight | 124.18 g/mol | [3][6] |

| Appearance | Colorless to light yellow or light orange clear liquid | [1][2][7] |

| Boiling Point | 114-116 °C at 12 mmHg | [4][5] |

| Melting Point | 72 °C | [2][3] |

| Density | 0.945 g/mL at 25 °C | [4][5] |

| Flash Point | 97.2 °C to 145 °C | [3][5] |

| Solubility | Soluble in chloroform and methanol.[4] Insoluble in water.[1][6] | |

| Vapor Pressure | 0.0465 mmHg at 25 °C | [4] |

The toxicological properties of this compound have not been fully investigated, but available data indicates it is a hazardous substance that can be fatal if swallowed, inhaled, or absorbed through the skin.[2][7][8][9] It is classified as causing severe skin burns and serious eye damage.[6][10] A summary of available toxicological data is presented in Table 2.

Table 2: Toxicological Data for this compound

| Endpoint | Result | Reference |

| Acute Toxicity (Oral) | Fatal if swallowed. The component/mixture is highly toxic after single ingestion. | [7][9] |

| Acute Toxicity (Dermal) | Fatal in contact with skin. The component/mixture is highly toxic after single contact with skin. | [7][9] |

| Acute Toxicity (Inhalation) | Fatal if inhaled. The component/mixture is highly toxic after short term inhalation. | [6][7][8][9][10] |

| Skin Corrosion/Irritation | Causes skin irritation. Causes severe skin burns. | [1][6][9][10] |

| Serious Eye Damage/Irritation | Causes serious eye damage. | [1][6][7][9] |

| Respiratory Irritation | May cause respiratory irritation. | [1][6][8] |

| Carcinogenicity | No conclusive evidence indicating the compound is carcinogenic. Not classified as a carcinogen by IARC or EPA. | [1] |

| Mutagenicity | No data available. |

Hazard Communication and GHS Classification

Proper hazard communication is critical for ensuring laboratory safety. The Globally Harmonized System (GHS) classification for this compound is summarized in Table 3.

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed |

| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, acute hazard | 2 | H401: Toxic to aquatic life |

Note: The classification may vary slightly between suppliers.

The corresponding GHS pictograms are:

Signal Word: Danger

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is not publicly available, the following are generalized protocols for assessing the skin and eye irritation potential of a chemical, based on OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test evaluates the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

Methodology:

-

Preparation of the RhE tissue: The RhE tissue is equilibrated in a sterile, defined culture medium.

-

Application of the test substance: A small amount of the undiluted this compound is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissue is incubated for a defined period (e.g., 60 minutes) at 37°C.

-

Rinsing: After incubation, the test substance is thoroughly rinsed from the tissue surface.

-

Post-incubation: The tissue is transferred to fresh medium and incubated for a further period (e.g., 42 hours).

-

Viability assessment: The viability of the tissue is determined using a quantitative assay, typically the MTT assay, which measures the activity of mitochondrial reductase.

-

Data analysis: The percentage of viable cells in the treated tissue is compared to that of a negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD TG 437)

This test assesses the potential of a substance to cause serious eye damage by measuring its effects on the opacity and permeability of an isolated bovine cornea.

Methodology:

-

Preparation of the cornea: Bovine corneas are obtained from freshly slaughtered animals and mounted in special holders.

-

Application of the test substance: The test substance is applied to the epithelial surface of the cornea.

-

Incubation: The cornea is incubated for a defined period (e.g., 10 minutes).

-

Rinsing: The test substance is rinsed from the corneal surface.

-

Post-incubation: The cornea is incubated in a fresh medium for a further period.

-

Measurement of opacity: The opacity of the cornea is measured using an opacitometer.

-

Measurement of permeability: The permeability of the cornea is determined by measuring the amount of a fluorescent dye (e.g., sodium fluorescein) that passes through it.

-

Data analysis: The opacity and permeability values are used to calculate an In Vitro Irritancy Score (IVIS), which is then used to classify the substance's eye irritation potential.

Safe Handling and Storage

To minimize exposure and ensure safety, the following handling and storage procedures should be strictly followed.

Engineering Controls

-

Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][8] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[4] Standard safety glasses are not sufficient.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][8] Contaminated clothing should be removed immediately and washed before reuse.[1][8]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, wear a positive pressure self-contained breathing apparatus (SCBA) or a NIOSH/MSHA approved respirator with an appropriate cartridge.[2][8]

The following diagram illustrates the hierarchy of controls for managing chemical hazards.

Caption: Hierarchy of controls for managing chemical hazards.

Storage

-

Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container.[1][2]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][6][8]

-

Keep away from ignition sources.

-

Store in a locked-up area to prevent access by untrained individuals.[1][2]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First Aid Measures

-

General Advice: Show the safety data sheet to the attending physician. Immediate medical attention is required.[8]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Do not use the mouth-to-mouth method. Seek immediate medical attention.[2][8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash off with plenty of soap and water for at least 15-20 minutes. Seek immediate medical attention.[2][8]

-

Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15-20 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[2] Ensure adequate ventilation.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

-

Methods for Containment and Cleaning Up: Absorb or cover with dry earth, sand, or other non-combustible material and transfer to containers for disposal.[2] Do not get water inside the containers.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][8]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Combustible material.[2] Containers may explode when heated.[2] Thermal decomposition can lead to the release of irritating and toxic gases such as carbon oxides and nitrogen oxides.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

The following diagram outlines a general workflow for responding to a chemical spill.

Caption: General workflow for chemical spill response.

Stability and Reactivity

This compound is stable under normal conditions.[8] However, it is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][8] It neutralizes acids in exothermic reactions to form salts plus water.[6] Fire may produce irritating, corrosive, and/or toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2][8]

Conclusion

This compound is a valuable compound in research and development, but it poses significant health and safety risks. A thorough understanding of its hazards and the implementation of stringent safety protocols are essential for its safe use. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always consult the most recent Safety Data Sheet from your supplier for the most up-to-date information.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound(4316-42-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound | CAS#:4316-42-1 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. This compound [chongkai.com]

- 6. Butylimidazole | C7H12N2 | CID 61347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 4316-42-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Commercial availability and purity grades of 1-Butylimidazole for research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability, purity grades, and analytical methodologies for 1-Butylimidazole (CAS 4316-42-1). It is intended to serve as a valuable resource for researchers and professionals in drug development and various scientific fields who utilize this versatile imidazole derivative.

Commercial Availability and Purity Grades

This compound is readily available from a variety of chemical suppliers catering to the research and development market. The compound is typically offered in high purity, suitable for a range of sensitive applications, including as a precursor for ionic liquids, a ligand in coordination chemistry, and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

| Supplier | Purity Grade | Analysis Method | Notes |

| Sigma-Aldrich | 98% | Not specified | --- |

| Tokyo Chemical Industry (TCI) | >98.0% | GC | --- |

| RoCo Global | >98% | Not specified | --- |

| Clinivex | Not specified | Not specified | For research and development purposes only.[5] |

| Santa Cruz Biotechnology | Not specified | Not specified | For research use only.[6] |

| ChemicalBook | 99% | Not specified | Listed from various suppliers.[7] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₂N₂ |

| Molecular Weight | 124.18 g/mol [1] |

| Appearance | Colorless to light yellow liquid[1][8] |

| Boiling Point | 114-116 °C/12 mmHg[1][3] |

| Density | 0.945 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.480[3] |

Experimental Protocols for Quality Analysis

Accurate determination of purity is critical for ensuring the reliability and reproducibility of experimental results. The following are representative protocols for the analysis of this compound based on standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the separation and identification of volatile compounds like this compound and its potential impurities.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GCMS-QP2020).[9]

-

Column: A non-polar capillary column, such as a 30 m HP-5MS (0.25 mm inner diameter, 0.25 μm film thickness), is suitable for the separation of imidazole derivatives.[10]

-

Injector and Transfer Line Temperature: 280 °C.[10]

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp 1: Increase to 100 °C at a rate of 20 °C/min.

-

Ramp 2: Increase to 140 °C at a rate of 5 °C/min.

-

Ramp 3: Increase to 280 °C at a rate of 20 °C/min, hold for 3 minutes.[10]

-

-

Carrier Gas: High purity helium at a constant flow rate of 1 mL/min.[10]

-

Injection Mode: Splitless injection of a 1 μL sample.[10]

-

MS Detection: Electron ionization (EI) at 70 eV. The mass spectrum of this compound can be found in the NIST WebBook.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation and purity assessment of this compound.

Methodology:

-

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR Analysis: The proton NMR spectrum will show characteristic signals for the butyl group and the imidazole ring protons. The integration of these signals can be used to assess purity against a known internal standard.

-

¹³C NMR Analysis: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule, serving as a further confirmation of identity and purity.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC can be employed for the quantitative analysis of this compound, particularly for non-volatile impurities.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C8 or C18 column (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 x 4.6 mm) is typically used for the separation of imidazole compounds.[13]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.025 M KH₂PO₄ adjusted to pH 3.2) and an organic modifier like methanol or acetonitrile is effective.[13] A common mobile phase composition for imidazole analysis is a 70:30 (v/v) mixture of methanol and 0.025 M KH₂PO₄ buffer.[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 210-230 nm).

-

Quantification: Purity is determined by comparing the peak area of this compound to that of a certified reference standard.

Applications in Research: Workflows and Pathways

This compound is a key building block in the synthesis of ionic liquids, which have diverse applications in biocatalysis and as "green" solvents.

Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)

A primary application of this compound is in the synthesis of the widely used ionic liquid, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl).[6] The synthesis is a straightforward quaternization reaction.

Caption: Synthesis workflow of [BMIM]Cl from this compound.

Role in Enzymatic Studies

Ionic liquids derived from this compound, such as [BMIM]Cl, are utilized in enzymatic studies to enhance enzyme stability and activity. For instance, [BMIM]Cl has been investigated for its effect on the structure and function of enzymes like Bacillus subtilis lipase A.[14]

Caption: Interaction of [BMIM]Cl with an enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. exsyncorp.com [exsyncorp.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound(4316-42-1) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C7H12N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 11. This compound [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystallographic Investigation of Imidazolium Ionic Liquid Effects on Enzyme Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Butyl-3-methylimidazolium Based Ionic Liquids: A Detailed Protocol